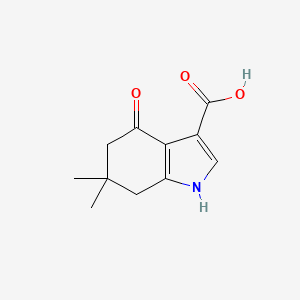
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with acetic acid and sodium nitrite in water at temperatures between 12-20°C. This is followed by the reaction of dimedone with zinc in water at 60°C, leading to the formation of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Applications De Recherche Scientifique
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets depend on the particular derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-: This compound shares a similar indole structure but with different substituents.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-11(2)3-7-9(8(13)4-11)6(5-12-7)10(14)15/h5,12H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
SVLWNWVSYJUJJC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















